molecular formula C10H20ClN B2673674 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride CAS No. 24493-12-7

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride

Cat. No.: B2673674
CAS No.: 24493-12-7
M. Wt: 189.73
InChI Key: YJTKSXMYUJVUHS-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Mechanisms

The deamination of bicyclo[2.2.2]octan-2-yl-amines has been investigated to understand the evidence for classical precursors of non-classical carbonium ions. These studies highlight the product distributions from structurally isomeric starting materials and propose mechanisms describing all the deaminative reactions, suggesting that classical carbonium ions are the initial products of fragmentation of diazo-intermediates (Maskill & Wilson, 1984).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of compounds related to "1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride" reveals the complexity of such molecules. For instance, the synthesis, isolation, and full characterization of the HBF4 salt of 2-quinuclidone, a simple family molecule containing the 1-azabicyclo[2.2.2]octan-2-one system, have been reported. This work underscores the importance of non-classical routes to amide bond formation and provides greater understanding of the properties of amide bonds (Tani & Stoltz, 2006).

Organocatalysis and Reaction Selectivity

The role of cyclic guanidine organic catalysts, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been studied for the formation of amides from esters and primary amines. Mechanistic and kinetic investigations support a nucleophilic mechanism where TBD reacts reversibly with esters to generate an acyl-TBD intermediate that acylates amines to generate the amides. This research provides insights into the higher reactivity of TBD compared to its analogues due to both its higher basicity and nucleophilicity (Kiesewetter et al., 2009).

Polymer Chemistry and Material Science

Studies on gradient copolymers prepared from alternating ring-opening metathesis of three monomers, including bicyclo[4.2.0]oct-6-ene-7-carboxamide, highlight the potential of these materials in various applications. The research demonstrates how the reactivity ratio of monomers can influence the formation of gradient copolymers, which have distinct surface hydrophobicity, topology, and thermal properties compared to copolymers formed through different synthetic routes (Boadi & Sampson, 2021).

Properties

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-7(11)10-6-8-2-4-9(10)5-3-8;/h7-10H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKSXMYUJVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.